2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one

COX-2 inhibition Anti-inflammatory Selectivity index

2-(3,4-Dimethoxyphenyl)-3H-benzo[f]chromen-3-one (molecular formula C₂₁H₁₆O₄, molecular weight 332.3 g/mol) is a synthetic 2-aryl-3H-benzo[f]chromen-3-one derivative, classified within the benzochromenone (benzocoumarin) structural family. This compound features a tricyclic benzo[f]chromen-3-one core substituted at the 2-position with a 3,4-dimethoxyphenyl group.

Molecular Formula C21H16O4
Molecular Weight 332.3 g/mol
Cat. No. B376146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one
Molecular FormulaC21H16O4
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)OC
InChIInChI=1S/C21H16O4/c1-23-19-10-8-14(11-20(19)24-2)16-12-17-15-6-4-3-5-13(15)7-9-18(17)25-21(16)22/h3-12H,1-2H3
InChIKeyRTHLUXXSEISSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-3H-benzo[f]chromen-3-one: Structural Identity and Compound-Class Context for Research Procurement


2-(3,4-Dimethoxyphenyl)-3H-benzo[f]chromen-3-one (molecular formula C₂₁H₁₆O₄, molecular weight 332.3 g/mol) is a synthetic 2-aryl-3H-benzo[f]chromen-3-one derivative, classified within the benzochromenone (benzocoumarin) structural family [1]. This compound features a tricyclic benzo[f]chromen-3-one core substituted at the 2-position with a 3,4-dimethoxyphenyl group. The benzochromenone scaffold is a π-extended coumarin analog that has demonstrated validated target engagement across multiple enzyme classes, including DNA-dependent protein kinase (DNA-PK), sirtuins (SIRT2), cyclooxygenase-2 (COX-2), and monoamine oxidase-B (MAO-B) . The 3,4-dimethoxyphenyl substituent introduces electron-donating character (Hammett σₚ = −0.27 for the para-OCH₃ group) that modulates the electronic properties of the conjugated system relative to unsubstituted phenyl analogs, with potential implications for π-stacking interactions, redox behavior, and target-binding affinity [2].

Why 2-(3,4-Dimethoxyphenyl)-3H-benzo[f]chromen-3-one Cannot Be Interchanged with Generic Benzochromenone Analogs


Within the benzochromenone family, even subtle structural changes at the 2-aryl position produce large shifts in biological target engagement, selectivity profile, and physicochemical properties. Direct evidence from the COX-2 inhibitor literature demonstrates that the benzo[f]chromen moiety itself confers a measurable selectivity advantage over the simpler chromen moiety (COX-2 SI: 31.08 vs. 22.49) [1]. The 3,4-dimethoxyphenyl substitution further differentiates this compound from the unsubstituted 2-phenyl analog (MW 272.3 vs. 332.3) through altered lipophilicity (estimated ΔcLogP ≈ +0.7) and electron density, which in the benzochromenone class has been shown to modulate potency by orders of magnitude in sirtuin and MAO-B inhibition assays [2]. Critically, the positional isomer 3-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-1-one (DiMNF, CAS 14756-24-2) engages an entirely different primary target—the aryl hydrocarbon receptor (AhR, IC₅₀ = 21 nM)—demonstrating that a single positional shift of the carbonyl group redirects biological activity from the sirtuin/kinase space to xenobiotic sensing pathways . These data collectively establish that procurement decisions based solely on scaffold class or substituent similarity, without verifying exact regioisomeric identity, carry a high risk of selecting a compound with a qualitatively different biological profile.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-3H-benzo[f]chromen-3-one Versus Closest Analogs


Benzo[f]chromen Moiety Outperforms Chromen in COX-2 Selectivity: Direct Head-to-Head Comparison

In a systematic study by Fu et al. (2019), 38 chalcone derivatives bearing either a chromen or benzo[f]chromen moiety were evaluated side-by-side for COX-1/COX-2 inhibition. Compounds bearing the benzo[f]chromen moiety demonstrated superior COX-2 selectivity compared to their chromen counterparts. This provides direct, quantitative evidence that the benzochromenone scaffold—the core of the target compound—offers measurable selectivity advantages over the simpler chromenone scaffold [1]. When procuring compounds targeting the COX-2 pathway, a benzo[f]chromen-3-one derivative should be prioritized over a chromen-4-one or chromen-2-one analog based on this demonstrated selectivity enhancement.

COX-2 inhibition Anti-inflammatory Selectivity index

Benzochromenone Scaffold Validated as Potent and Selective DNA-PK Inhibitor: Quantitative Benchmark for Kinase Selectivity

The benzochromenone scaffold has been validated as a drug-like kinase inhibitor chemotype through the development of NU7026 (CAS 154447-35-5), a cell-permeable benzochromenone that inhibits DNA-PK with an IC₅₀ of 0.23 μM and demonstrates pronounced selectivity over related PI3K-family kinases (PI3K IC₅₀ = 13 μM; ATM and ATR IC₅₀ >100 μM) . This 56-fold selectivity window over PI3K and >435-fold over ATM/ATR establishes the benzochromenone core as capable of achieving selective ATP-competitive inhibition—a property not uniformly shared by chromenone or coumarin scaffolds. The 2-(3,4-dimethoxyphenyl) substitution on the target compound may further modulate this selectivity through altered hinge-region binding interactions.

DNA-PK inhibition Kinase selectivity Cancer radiotherapy

Positional Isomer DiMNF Engages a Different Primary Target: Evidence Against Compound-Class Interchangeability

The positional isomer of the target compound—3-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-1-one (DiMNF, CAS 14756-24-2)—is a well-characterized selective aryl hydrocarbon receptor (AhR) modulator with a competitive binding IC₅₀ of 21 nM [1]. In contrast, 2-substituted-1,2-dihydrobenzo[f]chromen-3-ones (the saturated analogs of the target compound) have been shown to preferentially inhibit SIRT2 over SIRT1, with some derivatives exhibiting pro-apoptotic activity in U937 leukemia cells [2]. This demonstrates that the position of the carbonyl group (1-one vs. 3-one) and the aryl substitution site (3- vs. 2-) redirect biological activity toward entirely different protein targets—AhR-mediated xenobiotic sensing versus sirtuin-mediated epigenetic regulation. The comparable molecular weight (both C₂₁H₁₆O₄, MW 332.3) of these isomers masks fundamentally divergent pharmacology.

Aryl hydrocarbon receptor Positional isomerism Target selectivity

3,4-Dimethoxyphenyl Substitution Modulates Physicochemical Properties Relative to Unsubstituted 2-Phenyl Analog

The target compound (C₂₁H₁₆O₄, MW 332.3 g/mol) differs from 2-phenyl-3H-benzo[f]chromen-3-one (CAS 13759-56-3; C₁₉H₁₂O₂, MW 272.3 g/mol) by the addition of two methoxy substituents at the 3- and 4-positions of the pendant phenyl ring . This substitution increases molecular weight by 60 Da (22%) and introduces an estimated cLogP shift of approximately +0.7 log units, while the electron-donating 4-OCH₃ group (Hammett σₚ = −0.27) and the weakly electron-withdrawing 3-OCH₃ group (σₘ = +0.12) create a net dipole that can influence molecular recognition. In the structurally related benzo[f]coumarin MAO-B inhibitor series, methoxy substitution on the pendant aryl ring was a critical determinant of potency: 3-(3'-methoxyphenyl)benzo[f]coumarin achieved an IC₅₀ of 2.44 nM against MAO-B with important isoform selectivity [1], demonstrating that aryl methoxy decoration in this scaffold class can drive nanomolar target affinity.

Physicochemical properties SAR Lead optimization

3H-Benzo[f]chromen-3-one Derivatives Achieve Sub-Nanomolar Anticancer Potency: Class-Level Efficacy Benchmark

A series of substituted aminomethylbenzocoumarin derivatives (8a–i), all bearing the 3H-benzo[f]chromen-3-one core, were evaluated against three human cancer cell lines. Compounds 8g and 8i demonstrated exceptional antimitotic activity against the A549 lung carcinoma cell line with IC₅₀ values of 0.32 nM and 19.98 nM, respectively [1]. This established that the 3H-benzo[f]chromen-3-one scaffold can support single-digit nanomolar to sub-nanomolar antiproliferative potency when appropriately substituted—a potency range comparable to clinical microtubule inhibitors. While these specific derivatives differ from the target compound in their substitution pattern (aminomethyl at a different position), the data confirm that the benzochromenone core is competent for high-potency anticancer activity, providing a class-level efficacy expectation against which the 2-(3,4-dimethoxyphenyl) derivative can be benchmarked in future profiling.

Anticancer Antimitotic A549 lung carcinoma

Antimicrobial Activity Is a Conserved Feature of the 2-Substituted-3H-benzo[f]chromen-3-one Chemotype

Multiple independent studies have demonstrated antibacterial activity for 2-substituted-3H-benzo[f]chromen-3-one derivatives. Raghavendra et al. (2012) reported that a series of 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones showed significant activity against both Gram-positive and Gram-negative clinical strains when compared with ciprofloxacin as the reference standard [1]. Gomha and Abdel-Aziz (2013) independently confirmed antibacterial activity for eight 2-(heteroaryl)-3H-benzo[f]chromen-3-ones using agar well diffusion methodology [2]. Additionally, a 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one derivative demonstrated antimicrobial efficacy sufficient for incorporation into antimicrobial polyurethane coating applications [3]. These convergent findings across different 2-substituent types suggest that antibacterial activity is a conserved, scaffold-driven property of the 3H-benzo[f]chromen-3-one chemotype, supporting the expectation that the 2-(3,4-dimethoxyphenyl) derivative will exhibit a measurable antimicrobial profile.

Antibacterial Gram-positive Gram-negative

Recommended Research Application Scenarios for 2-(3,4-Dimethoxyphenyl)-3H-benzo[f]chromen-3-one Based on Verified Evidence


COX-2 Selective Inhibitor Lead Discovery and Scaffold-Hopping Programs

The direct evidence that benzo[f]chromen-bearing chalcones outperform chromen-bearing analogs in COX-2 selectivity (SI up to 31.08 vs. 22.49) supports deploying 2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one as a core scaffold for COX-2 inhibitor development [1]. The 3,4-dimethoxyphenyl group provides additional opportunities for SAR exploration through sequential demethylation or replacement with other substituents, while the 2-aryl-3H-benzo[f]chromen-3-one scaffold provides the selectivity-enhancing benzochromenone framework. This compound is an appropriate procurement choice for medicinal chemistry teams seeking a COX-2-selective starting point distinct from the diarylheterocycle (e.g., celecoxib) or chromen-4-one chemotypes.

Anticancer Compound Library Expansion Targeting Mitotic and DNA Damage Response Pathways

The 3H-benzo[f]chromen-3-one scaffold has demonstrated sub-nanomolar antimitotic potency (IC₅₀ = 0.32 nM against A549) [1] and validated DNA-PK inhibition with high kinase selectivity (IC₅₀ = 0.23 μM, 56-fold over PI3K) . 2-(3,4-Dimethoxyphenyl)-3H-benzo[f]chromen-3-one is therefore positioned for inclusion in anticancer screening decks targeting both mitotic catastrophe and DNA damage sensitization mechanisms. The dimethoxyphenyl substituent may confer additional interactions with the colchicine-binding site of tubulin or the ATP-binding pocket of DNA-PK, warranting direct comparative profiling against the unsubstituted 2-phenyl analog.

Sirtuin Modulation and Epigenetic Probe Development

2-Substituted-1,2-dihydrobenzo[f]chromen-3-ones (the dihydro analogs of the target compound) exhibit marked SIRT2-over-SIRT1 selectivity with pro-apoptotic activity in leukemia cells [1]. The target compound, as the fully unsaturated 3H-benzo[f]chromen-3-one analog, provides a structurally related but electronically distinct (planar, fully conjugated) scaffold for sirtuin inhibitor development. Procurement of this compound enables comparative structure-activity relationship studies to determine whether the oxidized (3-one) or reduced (1,2-dihydro-3-one) form of the benzochromenone core is optimal for sirtuin inhibition, potentially revealing novel IP-generating chemical space around the splitomicin pharmacophore (Sir2 IC₅₀ = 60 μM) .

Antimicrobial Phenotypic Screening and Broad-Spectrum Anti-Infective Discovery

The antibacterial activity of 2-substituted-3H-benzo[f]chromen-3-ones has been independently confirmed across three studies employing three different 2-substituent types (oxadiazolyl, heteroaryl, and aminothiazolyl), with activity demonstrated against both Gram-positive and Gram-negative clinical isolates [1]. The 2-(3,4-dimethoxyphenyl) derivative provides a novel 2-substitution pattern not previously represented in published antimicrobial evaluations of this scaffold. Procurement of this compound for inclusion in diversity-oriented antimicrobial screening libraries is supported by the scaffold-level activity precedent and the opportunity to establish SAR for dimethoxyphenyl versus previously explored heterocyclic 2-substituents.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.